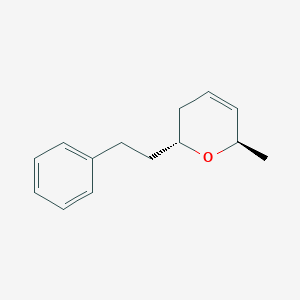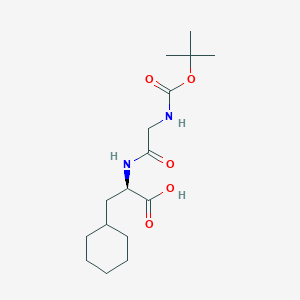![molecular formula C10H16N2O7 B14202963 N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine CAS No. 827043-86-7](/img/structure/B14202963.png)
N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine typically involves the reaction of diethylenetriamine with chloroacetic acid under controlled conditions. The process begins with the dissolution of chloroacetic acid in water, followed by the gradual addition of sodium hydroxide to maintain a basic pH. Diethylenetriamine is then added slowly, and the reaction mixture is stirred at a controlled temperature to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is typically purified through crystallization or other separation techniques to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine undergoes various chemical reactions, including complexation, oxidation, and substitution reactions. Its primary function as a chelating agent involves forming stable complexes with metal ions, which can be utilized in different applications .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include metal salts, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired outcome, but typically involve controlled pH, temperature, and reaction time .
Major Products Formed: The major products formed from reactions involving this compound are metal complexes. These complexes are highly stable and can be used in various applications, including medical imaging, environmental remediation, and industrial processes .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine has a wide range of scientific research applications. In chemistry, it is used as a chelating agent to study metal ion interactions and catalysis. In biology, it is employed in the purification of proteins and nucleic acids. In medicine, it is used in diagnostic imaging and as a treatment for heavy metal poisoning. Additionally, it is used in environmental science for the removal of heavy metals from wastewater .
Wirkmechanismus
The mechanism of action of N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine involves its ability to form stable complexes with metal ions. The compound binds to metal ions through its carboxylate and amine groups, forming a stable chelate. This chelation process prevents the metal ions from participating in unwanted chemical reactions and facilitates their removal from biological or environmental systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine include nitrilotriacetic acid, ethylenediaminetetraacetic acid, and diethylenetriaminepentaacetic acid .
Uniqueness: this compound is unique due to its high affinity for metal ions and its ability to form highly stable complexes. This makes it particularly valuable in applications requiring strong and stable chelation, such as medical imaging and environmental remediation .
Eigenschaften
CAS-Nummer |
827043-86-7 |
|---|---|
Molekularformel |
C10H16N2O7 |
Molekulargewicht |
276.24 g/mol |
IUPAC-Name |
2-[2-[acetyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C10H16N2O7/c1-7(13)12(6-10(18)19)3-2-11(4-8(14)15)5-9(16)17/h2-6H2,1H3,(H,14,15)(H,16,17)(H,18,19) |
InChI-Schlüssel |
HVXFYLVYJVKYSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


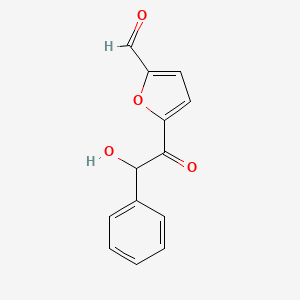
![Methyl {4-[2-([1,1'-biphenyl]-2-yl)ethenyl]phenyl}acetate](/img/structure/B14202887.png)
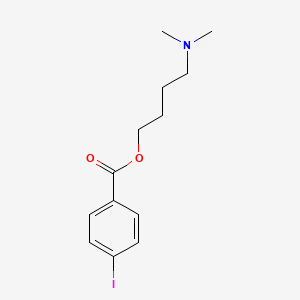
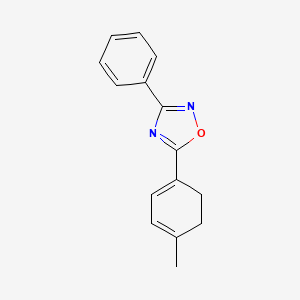


![4(3H)-Quinazolinone, 3-[3-(diethylamino)phenyl]-2-methyl-6-nitro-](/img/structure/B14202918.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)methyl]-](/img/structure/B14202931.png)
![(7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-yl)acetic acid](/img/structure/B14202942.png)
![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)-](/img/structure/B14202950.png)
![4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one](/img/structure/B14202958.png)
